molecular formula C21H27NO3 B12145965 4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12145965
M. Wt: 341.4 g/mol
InChI Key: VQJDPESVIAABRN-UHFFFAOYSA-N
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Description

4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a hydroxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, introduction of the hydroxy group, and attachment of the carboxamide group. Common synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3,6,6-trimethyl-N-[4-(methyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
  • 4-hydroxy-3,6,6-trimethyl-N-[4-(ethyl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Uniqueness

4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of the propan-2-yl group and the benzofuran ring. These features may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

4-hydroxy-3,6,6-trimethyl-N-(4-propan-2-ylphenyl)-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H27NO3/c1-12(2)14-6-8-15(9-7-14)22-20(24)19-13(3)18-16(23)10-21(4,5)11-17(18)25-19/h6-9,12,16,23H,10-11H2,1-5H3,(H,22,24)

InChI Key

VQJDPESVIAABRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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